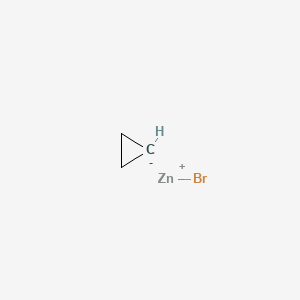
bromozinc(1+);cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromozinc(1+);cyclopropane is an organometallic compound that features a cyclopropane ring bonded to a bromozinc moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromozinc(1+);cyclopropane can be synthesized through the reaction of cyclopropyl bromide with zinc in the presence of a suitable solvent such as diethyl ether. The reaction typically involves the formation of a Grignard reagent, cyclopropylmagnesium bromide, which then reacts with zinc bromide to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bromozinc(1+);cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Isomerization: This compound can isomerize under certain conditions to form different structural isomers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or reducing agents such as lithium aluminum hydride may be used.
Isomerization: Heating or the presence of catalysts can facilitate isomerization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while isomerization can produce different cyclopropane isomers .
Applications De Recherche Scientifique
Bromozinc(1+);cyclopropane has several applications in scientific research:
Mécanisme D'action
The mechanism by which bromozinc(1+);cyclopropane exerts its effects involves the formation of reactive intermediates, such as carbenes, which can then participate in various chemical reactions. The cyclopropane ring’s strain makes it highly reactive, allowing it to undergo ring-opening reactions and form new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmagnesium Bromide: Another organometallic compound with similar reactivity.
Cyclopropyl Bromide: A precursor in the synthesis of bromozinc(1+);cyclopropane.
Cyclopropane: The parent hydrocarbon with a similar ring structure
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C3H5BrZn |
|---|---|
Poids moléculaire |
186.4 g/mol |
Nom IUPAC |
bromozinc(1+);cyclopropane |
InChI |
InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 |
Clé InChI |
IKVDXUFZJARKPF-UHFFFAOYSA-M |
SMILES canonique |
C1C[CH-]1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)

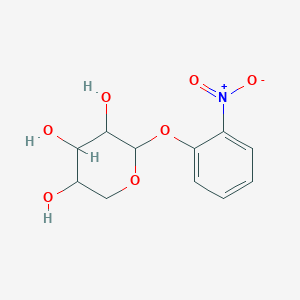
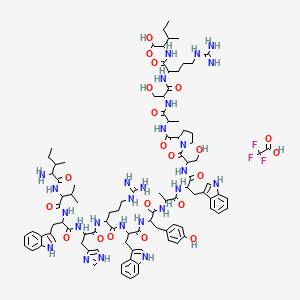

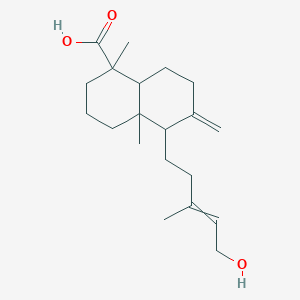
![2-[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13399257.png)


![2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13399263.png)
![[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate](/img/structure/B13399264.png)
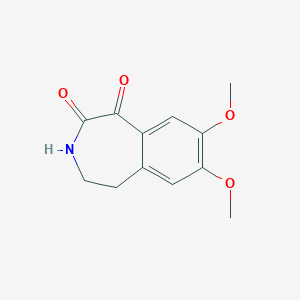

![1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13399282.png)
